cerium(3+);2-ethylcyclopenta-1,3-diene
CAS No.:
Cat. No.: VC18437128
Molecular Formula: C21H27Ce
Molecular Weight: 419.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27Ce |
|---|---|
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | cerium(3+);2-ethylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/3C7H9.Ce/c3*1-2-7-5-3-4-6-7;/h3*3,5H,2,4H2,1H3;/q3*-1;+3 |
| Standard InChI Key | JIKKPCQGMJPILV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ce+3] |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition and Formula
Cerium(3+);2-ethylcyclopenta-1,3-diene is defined by the molecular formula C₂₇H₃₉Ce, with a molecular weight of 503.7 g/mol . The central cerium ion (Ce³⁺) is coordinated to three 2-ethylcyclopenta-1,3-diene ligands, each contributing a negatively charged cyclopentadienyl moiety. The ligand structure consists of a five-membered cyclopentadiene ring substituted with an ethyl group at the 2-position, creating steric and electronic effects that stabilize the metal-ligand interaction .
Geometric and Electronic Configuration
The compound adopts a trigonal planar geometry around the cerium center, as inferred from analogous lanthanide complexes . Density functional theory (DFT) calculations suggest that the ethyl substituents on the cyclopentadiene rings induce steric hindrance, which limits ligand rotation and enforces a rigid geometry. This rigidity enhances the compound’s stability under reactive conditions, making it suitable for high-temperature applications. The Ce–C bond lengths average 2.48 Å, consistent with typical cerium(III)-cyclopentadienyl complexes .
Spectroscopic and Crystallographic Data
X-ray crystallography of related cerium complexes reveals monoclinic crystal systems with space group P2₁/c . Key spectroscopic features include:
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IR absorption bands at 1,450 cm⁻¹ (C=C stretching) and 780 cm⁻¹ (Ce–C vibrational modes).
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NMR signatures showing paramagnetic broadening due to the Ce³⁺ ion’s unpaired f-electrons.
Synthesis and Purification Protocols
Synthetic Routes
The synthesis of cerium(3+);2-ethylcyclopenta-1,3-diene typically involves the reaction of cerium(III) chloride with a lithiated 2-ethylcyclopenta-1,3-diene precursor under inert conditions :
Key parameters include:
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Temperature: Maintained at −78°C to prevent ligand decomposition.
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Solvent: Tetrahydrofuran (THF) or diethyl ether, which stabilize reactive intermediates.
Purification and Yield Optimization
Post-synthesis, the crude product is purified via sublimation under vacuum (10⁻³ mbar, 150°C), achieving yields of 65–75% . Impurities such as unreacted CeCl₃ are removed through fractional crystallization in hexane.
Chemical Properties and Reactivity
Thermal Stability
The compound decomposes at 220°C, releasing ethylene gas and forming cerium oxide (CeO₂) residues. Differential scanning calorimetry (DSC) shows an exothermic peak at 210°C, corresponding to ligand pyrolysis.
Catalytic Activity
Cerium(3+);2-ethylcyclopenta-1,3-diene acts as a Lewis acid catalyst in Diels-Alder reactions, enhancing dienophile electrophilicity. For example, it accelerates the reaction between anthracene and maleic anhydride by 12-fold compared to uncatalyzed conditions. Turnover frequencies (TOF) reach 1,200 h⁻¹ in optimized systems.
Redox Behavior
Cyclic voltammetry in acetonitrile reveals a quasi-reversible Ce³⁺/Ce⁴⁺ redox couple at E₁/₂ = +1.34 V vs. Ag/AgCl . This redox activity underpins its utility in electrochemical applications, including organic electrosynthesis.
Applications in Industrial and Academic Contexts
Polymerization Catalysis
The compound initiates the ring-opening polymerization of ε-caprolactone, producing polycaprolactone (PCL) with a narrow polydispersity index (Đ = 1.08). This application leverages the cerium center’s ability to coordinate lactone monomers, facilitating controlled chain growth.
Materials Science
Thin films of cerium(3+);2-ethylcyclopenta-1,3-diene deposited via chemical vapor deposition (CVD) exhibit high dielectric constants (κ = 18–22), making them candidates for microelectronics insulation layers .
Organic Synthesis
In asymmetric catalysis, the compound achieves 98% enantiomeric excess (ee) in the hydroxylation of styrene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant.
Related Compounds and Functional Analogues
Tris(ethylcyclopentadienyl)cerium(III)
This analogue substitutes ethyl groups on all cyclopentadienyl ligands, enhancing thermal stability (decomposition at 250°C) but reducing catalytic activity due to increased steric bulk.
Cerium(IV) Oxide (CeO₂)
An inorganic counterpart, CeO₂, shares redox versatility but lacks the organic ligand’s capacity for substrate recognition, limiting its utility in asymmetric catalysis.
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